molecular formula C30H23Cl2N3O B2785551 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol CAS No. 305338-23-2

1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol

Cat. No. B2785551
CAS RN: 305338-23-2
M. Wt: 512.43
InChI Key: LELZBUXIESJHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol. These include the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for drug development. Finally, the development of new synthetic methods for this compound may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol involves the reaction of 3,6-dichlorocarbazole and 4,5-diphenylimidazole with 2-propanol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, oxidation, and reduction, to yield the final product.

Scientific Research Applications

1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In neurobiology, it has been found to modulate neurotransmitter release and synaptic plasticity. In drug discovery, it has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(4,5-diphenylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Cl2N3O/c31-22-11-13-27-25(15-22)26-16-23(32)12-14-28(26)35(27)18-24(36)17-34-19-33-29(20-7-3-1-4-8-20)30(34)21-9-5-2-6-10-21/h1-16,19,24,36H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELZBUXIESJHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol

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